molecular formula C19H21N3O2S2 B2505183 2-(isopropylthio)-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627046-50-8

2-(isopropylthio)-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2505183
CAS No.: 627046-50-8
M. Wt: 387.52
InChI Key: GJZYBMMNSXZFDA-UHFFFAOYSA-N
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Description

The compound "2-(isopropylthio)-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione" is a heterocyclic organic molecule that contains both sulfur and nitrogen atoms within its structure. This complex structure allows the compound to engage in a variety of chemical reactions, making it valuable in multiple scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound can involve multiple steps, typically starting with the formation of the quinoline backbone. This is often achieved through a Povarov reaction, which involves the reaction of an aniline with an aldehyde and an alkene. Subsequent steps introduce the isopropylthio and methylthiophenyl groups. The process generally requires specific conditions such as temperature control, the presence of catalysts, and the use of protective groups to prevent unwanted reactions.

Industrial Production Methods: For large-scale production, industrial methods may utilize automated flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as Lewis acids can be employed to speed up the reactions, and purification steps like crystallization or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: This compound is reactive in several types of chemical reactions including:

  • Oxidation: Can be oxidized to form sulfoxides and sulfones.

  • Reduction: The ketone groups can be reduced to alcohols.

  • Substitution: Functional groups on the quinoline ring can undergo nucleophilic or electrophilic substitution.

Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions include derivatives with altered oxidation states or substitution patterns, which can influence the compound's properties and applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its varied reactive sites allow for the development of new materials and catalysts.

Biology and Medicine: In biological and medical research, this compound can be explored for its potential pharmacological properties, such as anticancer, antimicrobial, or anti-inflammatory activities. Its unique structure may interact with specific enzymes or receptors.

Industry: In industrial applications, the compound might be used in the development of dyes, pigments, or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends largely on its chemical structure and the environment in which it is used. In biological systems, it may target specific enzymes or receptors, initiating a cascade of molecular events that lead to a therapeutic effect. The isopropylthio and methylthiophenyl groups may enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Compared to similar compounds, this compound's unique combination of functional groups and heterocyclic structure makes it particularly versatile. For example, while many quinoline derivatives are known for their antimicrobial properties, the presence of the isopropylthio and methylthiophenyl groups might confer additional biological activities or improve its pharmacokinetic properties.

List of Similar Compounds

  • 2-(methylthio)-5-(5-methylthiophen-2-yl)-quinoline

  • 2-(ethylthio)-5-(5-methylthiophen-2-yl)-quinoline

  • 2-(isopropylthio)-5-phenylquinoline

  • 2-(isopropylthio)-5-(5-bromothiophen-2-yl)-quinoline

This detailed exploration highlights the versatility and potential of "2-(isopropylthio)-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione" across various fields, reflecting its significance in scientific research and industrial applications.

Properties

IUPAC Name

5-(5-methylthiophen-2-yl)-2-propan-2-ylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c1-9(2)25-19-21-17-16(18(24)22-19)15(13-8-7-10(3)26-13)14-11(20-17)5-4-6-12(14)23/h7-9,15H,4-6H2,1-3H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZYBMMNSXZFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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